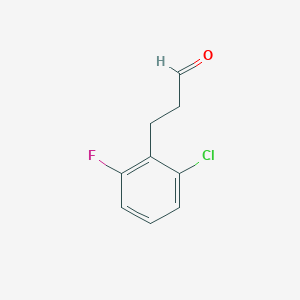

3-(2-氯-6-氟苯基)丙醛

描述

“3-(2-Chloro-6-fluorophenyl)propanal” is a chemical compound with the molecular formula C9H8ClFO . It’s a versatile material used in scientific research, with applications in various fields, including pharmaceuticals, organic synthesis, and materials science.

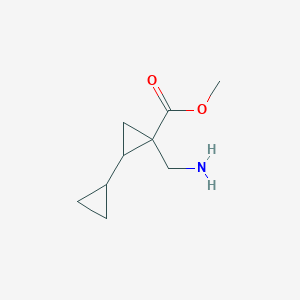

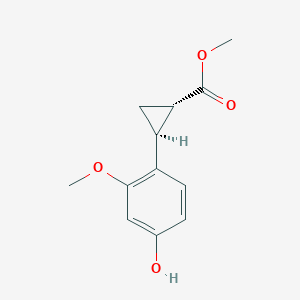

Molecular Structure Analysis

The molecular structure of “3-(2-Chloro-6-fluorophenyl)propanal” consists of a propanal group attached to a 2-chloro-6-fluorophenyl group . The exact structure can be determined using techniques such as X-ray crystallography .

科学研究应用

合成和结构表征

该化合物已用于相关化学实体的合成和结构表征,证明了它在形成具有特定化学和物理性质的化合物中的作用。例如,它已通过 FTIR、质子 NMR 和紫外-可见光谱等实验技术参与了查耳酮衍生物的合成。这些衍生物使用密度泛函理论进行分析,突出了该化合物在促进对分子结构和反应性的理解中的效用 (Bhumannavar, 2021)。

不对称合成

研究表明,与“3-(2-氯-6-氟苯基)丙醛”相关的衍生物可用于抗抑郁药物的手性中间体的不对称合成。利用微生物还原酶在 (S)-3-氯-1-苯基-1-丙醇的合成中实现高对映选择性,是该化合物在生产手性药物中间体中相关性的一个主要示例 (Choi 等人,2010)。

分子结构和药代动力学研究

该化合物及其衍生物一直是药代动力学研究的主题,提供了对其行为和潜在治疗应用的见解。例如,对 3-氟苯甲组胺(一种衍生物)的研究为解释法医和临床案例提供了至关重要的数据,展示了该化合物在新药开发或理解新型精神活性物质的药代动力学中的重要性 (Grumann 等人,2019)。

镇痛和抗炎活性

“3-(2-氯-6-氟苯基)丙醛”的含氟衍生物已被合成并评估其镇痛和抗炎活性。这些研究有助于开发具有改善治疗效果的新型药物 (Deshpande & Pai, 2012)。

抗癌药物中间体

该化合物是合成具有生物活性的抗癌药物的重要中间体。合成相关化合物方面的研究已经建立了有效的方法,强调了该化合物在开发抗癌疗法中的效用 (Zhang 等人,2019)。

安全和危害

According to the safety data sheet, “3-(2-Chloro-6-fluorophenyl)propanal” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it should be handled with care, using appropriate personal protective equipment, and used only in well-ventilated areas .

作用机制

Target of Action

- Propranolol is a non-selective β-adrenergic receptor antagonist. It binds to both β1 and β2 adrenergic receptors. By blocking these receptors, propranolol leads to vasoconstriction, inhibition of angiogenic factors (such as vascular endothelial growth factor, VEGF, and basic fibroblast growth factor, bFGF), and induction of apoptosis in endothelial cells .

Mode of Action

Biochemical Pathways

- Propranolol interferes with angiogenesis by suppressing VEGF and bFGF, affecting endothelial cell proliferation and vessel formation. By blocking β-adrenergic receptors, propranolol reduces sympathetic nervous system activity, leading to decreased heart rate and blood pressure .

Pharmacokinetics

- Propranolol is well-absorbed orally. It has a high volume of distribution due to lipophilicity. Primarily metabolized by the liver via CYP2D6. Eliminated mainly through urine. First-pass metabolism significantly affects bioavailability .

Result of Action

- Reduced cardiac output, decreased renin release, and altered vascular tone. Inhibition of angiogenesis, decreased heart rate, and altered sympathetic signaling .

Action Environment

- Factors like liver function, drug interactions, and individual variations impact propranolol’s efficacy and stability. Propranolol is sensitive to light and moisture, affecting its shelf life .

属性

IUPAC Name |

3-(2-chloro-6-fluorophenyl)propanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFO/c10-8-4-1-5-9(11)7(8)3-2-6-12/h1,4-6H,2-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIHFMCKJCADUMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CCC=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70651200 | |

| Record name | 3-(2-Chloro-6-fluorophenyl)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70651200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

862574-71-8 | |

| Record name | 2-Chloro-6-fluorobenzenepropanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=862574-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Chloro-6-fluorophenyl)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70651200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Methyl-4-[(methylamino)methyl]-2-pyrrolidinone hydrochloride](/img/structure/B1486269.png)

![2-Azaspiro[4.6]undecane hydrochloride](/img/structure/B1486276.png)

![2-Oxa-5-azabicyclo[4.1.1]octane hydrochloride](/img/structure/B1486284.png)

![2-[(2,2-Dimethyl-3-pyrrolidinyl)(methyl)amino]-1-ethanol dihydrochloride](/img/structure/B1486290.png)